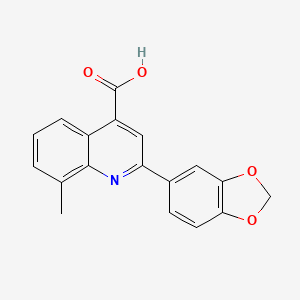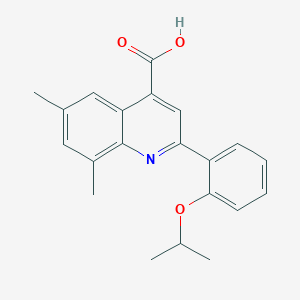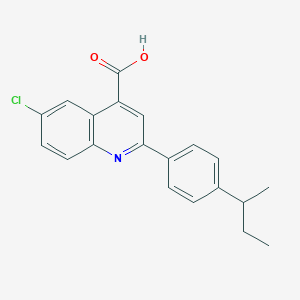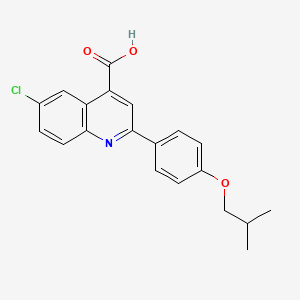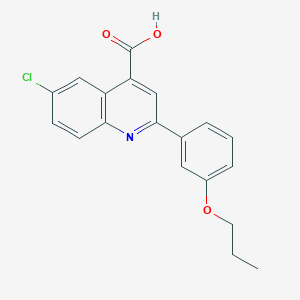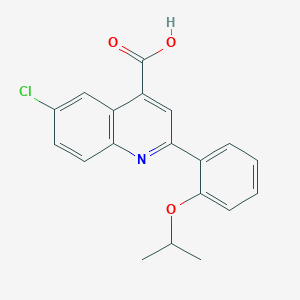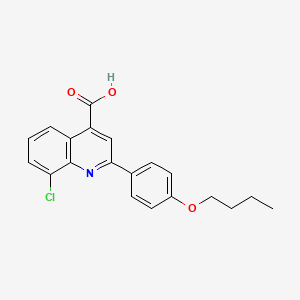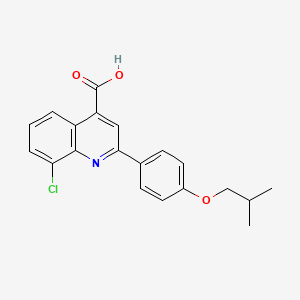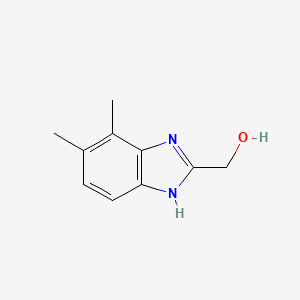
(4,5-dimethyl-1H-benzimidazol-2-yl)methanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
(4,5-dimethyl-1H-benzimidazol-2-yl)methanol is a chemical compound with the molecular formula C10H12N2O and a molecular weight of 176.22 g/mol . It is a derivative of benzimidazole, a heterocyclic aromatic organic compound known for its wide range of applications in various fields, including pharmaceuticals, agriculture, and materials science .
Biochemical Analysis
Biochemical Properties
(4,5-dimethyl-1H-benzimidazol-2-yl)methanol plays a significant role in biochemical reactions, particularly in its interactions with enzymes and proteins. This compound has been shown to bind to DNA grooves, exhibiting peroxide-mediated DNA-cleavage properties . It interacts with various enzymes, including those involved in oxidative stress responses and DNA repair mechanisms. The nature of these interactions often involves hydrogen bonding and van der Waals forces, which stabilize the compound within the active sites of enzymes and proteins.
Cellular Effects
The effects of this compound on cellular processes are profound. It has been observed to exhibit cytotoxic activities against several cell lines, including HepG2 (liver cancer cells), DLD-1 (colorectal cancer cells), and MDA-MB-231 (breast cancer cells) . This compound influences cell function by modulating cell signaling pathways, altering gene expression, and affecting cellular metabolism. For instance, it can induce apoptosis in cancer cells by activating caspase pathways and inhibiting cell proliferation.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4,5-dimethyl-1H-benzimidazol-2-yl)methanol typically involves the reaction of 4,5-dimethyl-1H-benzimidazole with formaldehyde under acidic conditions . The reaction proceeds through the formation of an intermediate iminium ion, which is subsequently reduced to yield the desired product.
Industrial Production Methods
the general approach involves large-scale synthesis using similar reaction conditions as those employed in laboratory settings, with optimizations for yield and purity .
Chemical Reactions Analysis
Types of Reactions
(4,5-dimethyl-1H-benzimidazol-2-yl)methanol undergoes various types of chemical reactions, including:
Oxidation: The hydroxyl group can be oxidized to form the corresponding aldehyde or carboxylic acid.
Reduction: The compound can be reduced to form the corresponding benzimidazole derivative without the hydroxyl group.
Substitution: The hydroxyl group can be substituted with other functional groups, such as halides or amines.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: Reagents like thionyl chloride (SOCl2) for halogenation or amines for amination reactions.
Major Products Formed
Oxidation: 4,5-dimethyl-1H-benzimidazol-2-carboxylic acid.
Reduction: 4,5-dimethyl-1H-benzimidazole.
Substitution: 4,5-dimethyl-1H-benzimidazol-2-yl chloride or 4,5-dimethyl-1H-benzimidazol-2-ylamine.
Scientific Research Applications
(4,5-dimethyl-1H-benzimidazol-2-yl)methanol has several applications in scientific research, including:
Mechanism of Action
The mechanism of action of (4,5-dimethyl-1H-benzimidazol-2-yl)methanol is not fully understood. it is believed to interact with various molecular targets, including enzymes and receptors, through hydrogen bonding and hydrophobic interactions. These interactions can modulate the activity of the target molecules, leading to the observed biological effects .
Comparison with Similar Compounds
Similar Compounds
Benzimidazole: The parent compound, known for its broad range of biological activities.
4,5-dimethyl-1H-benzimidazole: A closely related compound with similar chemical properties.
2-(4,5-dimethyl-1H-benzimidazol-2-yl)ethanol: Another derivative with a similar structure but different functional group.
Uniqueness
(4,5-dimethyl-1H-benzimidazol-2-yl)methanol is unique due to the presence of the hydroxyl group at the 2-position, which imparts distinct chemical reactivity and potential biological activity compared to other benzimidazole derivatives .
Properties
IUPAC Name |
(4,5-dimethyl-1H-benzimidazol-2-yl)methanol |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H12N2O/c1-6-3-4-8-10(7(6)2)12-9(5-13)11-8/h3-4,13H,5H2,1-2H3,(H,11,12) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DXIFJQQSMWQYTC-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C2=C(C=C1)NC(=N2)CO)C |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H12N2O |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50649180 |
Source


|
| Record name | (4,5-Dimethyl-1H-benzimidazol-2-yl)methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50649180 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
176.21 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
915921-59-4 |
Source


|
| Record name | (4,5-Dimethyl-1H-benzimidazol-2-yl)methanol | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50649180 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
![N-Ethyl-N-[2-(5-fluoro-1H-benzimidazol-2-YL)ethyl]amine](/img/structure/B1326562.png)


